Tris(dimethylamido)gallium(III) - 57731-40-5

Tris(dimethylamido)gallium(III)

Catalog Number: EVT-3282236
CAS Number: 57731-40-5
Molecular Formula: C12H36Ga2N6
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tris(dimethylamido)gallium(III) (also known as Ga(NMe2)3) is a metalorganic compound commonly employed as a precursor in the synthesis of gallium-containing materials, particularly gallium nitride (GaN) [, , ]. This compound falls under the classification of metal amides, characterized by a metal center bonded to one or more amido ligands. Due to its volatility and reactivity, Tris(dimethylamido)gallium(III) is particularly well-suited for use in vapor deposition techniques, such as atomic layer deposition (ALD) [], to create thin films with precise control over thickness and uniformity.

Synthesis Analysis

Tris(dimethylamido)gallium(III) is typically synthesized through the reaction of gallium trichloride (GaCl3) with lithium dimethylamide (LiNMe2) []. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and in a dry solvent like diethyl ether or hexane. The reaction proceeds via a salt metathesis mechanism, where the lithium cation exchanges with the gallium cation, forming lithium chloride as a byproduct.

Molecular Structure Analysis

One of the most significant reactions of Tris(dimethylamido)gallium(III) is its decomposition at elevated temperatures in the presence of ammonia (NH3) to produce GaN [, ]. This reaction is fundamental to the use of Tris(dimethylamido)gallium(III) in ALD and other vapor deposition processes for GaN thin film fabrication. The decomposition reaction likely proceeds via a multi-step mechanism involving the sequential elimination of dimethylamine (HNMe2) molecules and subsequent reaction with ammonia to form GaN.

Mechanism of Action

In the context of GaN thin film growth, the mechanism of action of Tris(dimethylamido)gallium(III) involves its adsorption onto the substrate surface, followed by its reaction with ammonia []. This reaction leads to the formation of a GaN monolayer on the substrate. The byproducts of this reaction, primarily dimethylamine, are then removed from the reaction chamber through purging with an inert gas. This cycle of precursor pulsing, reaction, and purging is repeated multiple times to achieve the desired film thickness.

Physical and Chemical Properties Analysis

Tris(dimethylamido)gallium(III) is a colorless liquid at room temperature and has a boiling point of approximately 195°C []. It is highly air- and moisture-sensitive, readily hydrolyzing upon exposure to air to form gallium oxide and dimethylamine. Due to its reactivity with air and moisture, Tris(dimethylamido)gallium(III) must be handled under strictly inert conditions using techniques such as Schlenk line or glovebox techniques.

Applications

The primary application of Tris(dimethylamido)gallium(III) is in the synthesis of GaN-based materials [, , ].

  • GaN Thin Films: Tris(dimethylamido)gallium(III) is extensively utilized in ALD and MOCVD to grow thin films of GaN []. These films find applications in various electronic and optoelectronic devices, including light-emitting diodes (LEDs), high electron mobility transistors (HEMTs), and lasers.
  • GaN Quantum Dots: Researchers have successfully employed Tris(dimethylamido)gallium(III) to synthesize GaN quantum dots, which hold promise for applications in next-generation displays, biological imaging, and sensing [].

Trimethylgallium (TMGa)

  • Compound Description: Trimethylgallium is a highly volatile organogallium compound widely used as a precursor for the deposition of thin films of gallium-containing materials via various methods, including metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). It is known for its high reactivity and ability to decompose at relatively low temperatures, making it suitable for low-temperature deposition processes [, ].

Tris(dimethylamido)titanium

  • Compound Description: Tris(dimethylamido)titanium is a metalorganic precursor used in the atomic layer deposition (ALD) of titanium nitride (TiN) thin films []. This compound is known for its ability to facilitate low-temperature ALD processes, making it valuable in applications requiring temperature-sensitive substrates.
  • Relevance: Although Tris(dimethylamido)titanium is a titanium complex, it's considered structurally related to Tris(dimethylamido)gallium(III) because both belong to the same class of metal amides with similar ligand environments. The successful use of Tris(dimethylamido)titanium in low-temperature ALD processes [] provided a basis for exploring the use of Tris(dimethylamido)gallium(III) as a potential precursor for the low-temperature ALD of gallium nitride (GaN).

Tris(dimethylamido)aluminum

  • Compound Description: Similar to Tris(dimethylamido)titanium, Tris(dimethylamido)aluminum serves as a precursor for the deposition of aluminum nitride (AlN) thin films using ALD techniques []. This compound highlights the versatility of metal amides with dimethylamido ligands for creating thin films of various nitride materials.
  • Relevance: The inclusion of Tris(dimethylamido)aluminum further emphasizes the structural and functional similarities within this class of metal amides. The successful application of both Tris(dimethylamido)titanium and Tris(dimethylamido)aluminum in low-temperature ALD processes for their respective nitrides [] strengthens the rationale for investigating Tris(dimethylamido)gallium(III) as a precursor for GaN thin film deposition.

Tertiarybutylphosphine (TBP)

  • Compound Description: Tertiarybutylphosphine is an organophosphorus compound utilized as an alternative phosphorus source in the atomic layer deposition of gallium phosphide (GaP) []. It offers a less toxic alternative to phosphine gas, which is commonly employed but poses safety concerns.
  • Relevance: Although not directly structurally similar to Tris(dimethylamido)gallium(III), Tertiarybutylphosphine's relevance stems from its application in the ALD process of GaP. This connection arises because Tris(dimethylamido)gallium(III) is also explored as a potential precursor for depositing another III-V semiconductor material, GaN [], using ALD. The shared context of ALD and III-V semiconductor fabrication links these compounds in material science research.

Tris(dimethylamino)phosphine (TDMAP)

  • Compound Description: Tris(dimethylamino)phosphine is another organophosphorus compound investigated as a less toxic alternative to phosphine gas in the ALD of GaP [, ]. Like Tertiarybutylphosphine, it demonstrates the ongoing search for safer and more environmentally friendly precursors in semiconductor material processing.
  • Relevance: The relevance of Tris(dimethylamino)phosphine aligns with that of Tertiarybutylphosphine. Its use as a phosphorus source in GaP ALD [, ], alongside Tris(dimethylamido)gallium(III)'s exploration for GaN ALD [], underscores the shared interest in optimizing the deposition processes of III-V semiconductors using ALD. Both compounds are part of the ongoing research to identify safer and more efficient precursors for advanced material applications.

Properties

CAS Number

57731-40-5

Product Name

Tris(dimethylamido)gallium(III)

IUPAC Name

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine

Molecular Formula

C12H36Ga2N6

Molecular Weight

403.9 g/mol

InChI

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI Key

OHLCFMPFTXQSJZ-UHFFFAOYSA-N

SMILES

CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C

Canonical SMILES

CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C

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